molecular formula C21H23N3O2 B2899829 1-[4-(1H-indol-4-yl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone CAS No. 882253-88-5

1-[4-(1H-indol-4-yl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone

Cat. No. B2899829
CAS RN: 882253-88-5
M. Wt: 349.434
InChI Key: XYPJULGSCOJNRK-UHFFFAOYSA-N
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Description

Indole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit various biological activities and are a major component of the pharmacophore . Piperazine derivatives also have a wide range of biological activities .


Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like IR, 1H NMR, 13C NMR, and mass spectral technique .

Mechanism of Action

Indole derivatives and Piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on synthesizing new derivatives and testing their biological activity.

properties

IUPAC Name

1-[4-(1H-indol-4-yl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-20-8-3-2-5-16(20)15-21(25)24-13-11-23(12-14-24)19-7-4-6-18-17(19)9-10-22-18/h2-10,22H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPJULGSCOJNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-indol-4-yl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone

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